1,2,3-Trichlorobenzene
Overview
Description
1,2,3-Trichlorobenzene is an organochlorine compound with the chemical formula C6H3Cl3. It is one of the three isomers of trichlorobenzene, the other two being 1,2,4-Trichlorobenzene and 1,3,5-Trichlorobenzene . This compound appears as white crystals with a faint aromatic odor and is poorly soluble in water . It is primarily used as a solvent for high-melting products, a coolant in electrical installations, and in glass tempering .
Mechanism of Action
Target of Action
1,2,3-Trichlorobenzene is an organochloride aromatic compound It has been found to interact with the estrogen receptor , which plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
As an organochloride, it may interact with its targets through hydrophobic interactions, given its aromatic structure and chlorine substituents
Biochemical Pathways
It’s known that organochlorides can disrupt various biological processes, including hormone regulation, due to their potential interaction with the estrogen receptor
Pharmacokinetics
It is known to be a solid at room temperature and has low solubility in water These properties suggest that its absorption, distribution, metabolism, and excretion (ADME) could be influenced by factors such as temperature, pH, and the presence of organic solvents
Result of Action
This compound is known to cause irritation to the eyes and the respiratory tract . It may also cause liver damage upon ingestion
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and solubility can affect its distribution in the environment . It is also known to adsorb strongly to organic matter , which can influence its bioavailability and efficacy. Furthermore, its stability can be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with the estrogen receptor . The steroid hormones and their receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Cellular Effects
It is known that the substance is irritating to eyes and the respiratory tract
Molecular Mechanism
It is known that it can interact with the estrogen receptor
Temporal Effects in Laboratory Settings
It is known that the compound is a moderately volatile solid and will volatilize rapidly when it is dissolved . It also adsorbs strongly to organic matter . When present in soil, this compound will volatilize and solubilize slowly .
Preparation Methods
1,2,3-Trichlorobenzene can be synthesized via several methods:
Dehydrohalogenation of Hexachlorocyclohexane: This method involves the removal of hydrogen halide from hexachlorocyclohexane, resulting in the formation of this compound.
Chlorination of Benzene: Small amounts of this compound can be produced by chlorinating benzene in the presence of iron (III) chloride as a catalyst.
Industrial Production: Industrially, this compound is produced by the chlorination of benzene under controlled conditions to ensure the selective formation of the desired isomer.
Chemical Reactions Analysis
1,2,3-Trichlorobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated benzoic acids under specific conditions.
Reduction: Reduction reactions can convert this compound to less chlorinated benzenes.
Substitution: This compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Scientific Research Applications
1,2,3-Trichlorobenzene has several applications in scientific research:
Environmental Science: It is used in studies related to the degradation of micropollutants in water matrices using advanced oxidation processes.
Chemistry: It serves as a solvent and intermediate in the synthesis of various organic compounds.
Biology and Medicine: Research involving its effects on biological systems and its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pesticides, and other chemicals.
Comparison with Similar Compounds
1,2,3-Trichlorobenzene is compared with its isomers:
1,2,4-Trichlorobenzene: This isomer is a colorless oil and is used in similar applications but has different physical properties.
1,3,5-Trichlorobenzene: This isomer exists as colorless crystals and is more symmetrical than the other isomers.
Uniqueness: : The unique arrangement of chlorine atoms in this compound gives it distinct chemical and physical properties, making it suitable for specific industrial and research applications .
Similar Compounds
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Properties
IUPAC Name |
1,2,3-trichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELMFMZEBKVZJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3 | |
Record name | 1,2,3-TRICHLOROBENZENE | |
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Record name | 1,2,3-TRICHLOROBENZENE | |
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DSSTOX Substance ID |
DTXSID8026193 | |
Record name | 1,2,3-Trichlorobenzene | |
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Molecular Weight |
181.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3-trichlorobenzene appears as a white solid with a sharp chlorobenzene odor. Insoluble in water and denser than water. Hence sinks in water. Melting point 63-64 °C (145-147 °F)., White solid; [Hawley] White crystalline solid; [MSDSonline], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
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Record name | 1,2,3-Trichlorobenzene | |
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Boiling Point |
424 to 426 °F at 760 mmHg (NTP, 1992), 218.5 °C | |
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Flash Point |
234.9 °F (NTP, 1992), 113 °C, 112.7 °C (closed cup), 112.7 °C c.c. | |
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Record name | 1,2,3-Trichlorobenzene | |
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Solubility |
Insoluble (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and benzene, Sparingly sol in alcohol; freely sol in carbon disulfide, In water, 18 mg/L at 25 °C., Solubility in water: very poor | |
Record name | 1,2,3-TRICHLOROBENZENE | |
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Density |
1.69 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.4533 g/cu cm at 25 °C, 1.45 g/cm³ | |
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Vapor Density |
6.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.26 | |
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Vapor Pressure |
1 mmHg at 104 °F (NTP, 1992), 0.21 [mmHg], 0.21 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17.3 | |
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Color/Form |
Platelets from alcohol, White crystals | |
CAS No. |
87-61-6, 51703-47-0, 12002-48-1 | |
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Record name | 1,2,3-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
126.7 °F (NTP, 1992), 51.3 °C, 53.5 °C | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,3-trichlorobenzene?
A1: this compound has a molecular formula of C6H3Cl3 and a molecular weight of 181.45 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers utilize various techniques including Infrared Spectroscopy (IR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Quadrupole Resonance (NQR), and Neutron Diffraction to characterize this compound. [, , , , , ]
Q3: What are the environmental concerns associated with this compound?
A3: this compound is a persistent organic pollutant known to accumulate in the environment, particularly in sediments. [, ] Its presence raises concerns about potential ecotoxicological effects on aquatic organisms and its transport through the food chain. []
Q4: How is this compound degraded in the environment?
A4: Microorganisms play a crucial role in the biodegradation of this compound. Anaerobic bacteria, particularly Dehalococcoides species, can reductively dechlorinate this compound to less chlorinated benzenes, such as 1,3-dichlorobenzene, as part of their energy metabolism. [, , , ] Aerobic degradation pathways involving enzymes like hexachlorocyclohexane dehydrochlorinase (LinA) and haloalkane dehalogenase (LinB) have also been identified in bacteria like Streptomyces sp. []
Q5: What strategies can mitigate the negative environmental impacts of this compound?
A5: Bioremediation strategies utilizing microorganisms capable of degrading this compound show promise in mitigating its environmental impact. [, ] Additionally, understanding the sorption and desorption behavior of this compound in the presence of dissolved organic matter and biochar can contribute to developing effective remediation approaches. []
Q6: What analytical methods are employed to quantify this compound in environmental samples?
A7: Common analytical methods for quantifying this compound in environmental matrices like water and sediment include Headspace Gas Chromatography (HS-GC) and Dispersive Liquid-Liquid Microextraction coupled with Gas Chromatography-Mass Spectrometry (DLLME-GC-MS). [, , ]
Q7: How does this compound interact with different materials?
A9: The sorption behavior of this compound has been studied in the context of various materials, including biochar and mineral surfaces. Research indicates that the presence of dissolved organic matter and microorganisms like Bacillus subtilis can significantly influence its sorption and desorption dynamics. [, ]
Q8: How does the presence of this compound affect the properties of polymers like High-Density Polyethylene (HDPE)?
A10: Studies have investigated the incorporation of carbon nanofibers modified by this compound plasma treatment into HDPE matrices. This approach aims to enhance the dispersion of nanofillers within the polymer matrix, potentially leading to improved mechanical and thermal properties of the nanocomposites. []
Q9: Does this compound participate in any catalytic reactions?
A11: While not directly used as a catalyst, this compound serves as a model compound in studying catalytic hydrodechlorination (HDCl) processes. These studies utilize catalysts like sulfided NiO-MoO3/γ-Al2O3 to investigate the kinetics and efficiency of removing chlorine atoms from chlorinated organic compounds. []
Q10: How is computational chemistry employed in research related to this compound?
A12: Computational approaches, including molecular dynamics simulations, are valuable tools for studying interactions between this compound and other molecules. These simulations provide insights into the binding affinities, preferred orientations, and potential interfering factors during the formation of molecularly imprinted polymers (MIPs) designed to target this compound. [, ]
Q11: How does the chlorine substitution pattern on the benzene ring influence the properties of this compound?
A13: The specific arrangement of chlorine atoms significantly impacts the reactivity and physicochemical properties of chlorobenzenes. Studies investigating the base-catalyzed dehydrochlorination of hexachlorocyclohexane isomers highlight the influence of chlorine positioning on reaction rates and product distribution. [] For instance, β-hexachlorocyclohexane, where all chlorines are equatorial, exhibits no reaction under tested conditions.
Q12: How does the degree of chlorination affect the toxicity of chlorobenzenes?
A14: Research on the impact of chlorobenzenes on the growth rates of the crab Portunus pelagicus reveals a correlation between the degree of chlorination and toxicity. The effective concentrations causing growth rate reduction decreased with increasing chlorine substitution, indicating higher toxicity for more highly chlorinated benzenes. []
Q13: What are the common starting materials and reaction pathways for synthesizing this compound?
A15: this compound can be synthesized via various routes, including the chlorination of benzene or less chlorinated benzene derivatives. One study focuses on optimizing the synthesis of 4,6-dinitro-1,2,3-trichlorobenzene, a potential precursor to other valuable compounds, using homogeneous design methodology. []
Q14: What are the applications of this compound and its derivatives?
A16: this compound serves as a starting material for synthesizing various compounds, including 2,6-difluoroaniline and 2-chloro-4,6-dinitroresorcinol. [, ] These compounds are valuable intermediates in the production of pharmaceuticals, dyes, and high-performance polymers like poly(p-phenylenebenzobisoxazole) (PBO). []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.